benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate typically involves the reaction of benzyl chloroformate with 2-(difluoromethoxy)-2-methylpropylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon for hydrogenation.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of benzyl N-[2-(difluoromethoxy)-2-methylpropyl]amine.
Substitution: Formation of various substituted benzyl carbamates.
Scientific Research Applications
Benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[2-(difluoromethoxy)ethyl]carbamate
- Benzyl N-[2-(difluoromethoxy)propyl]carbamate
Uniqueness
Benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate is unique due to its specific structural features, such as the presence of the difluoromethoxy group and the methyl substitution on the propyl chain. These structural elements confer distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C13H17F2NO3 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate |
InChI |
InChI=1S/C13H17F2NO3/c1-13(2,19-11(14)15)9-16-12(17)18-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17) |
InChI Key |
MAPNMEQHSRVAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)OCC1=CC=CC=C1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.